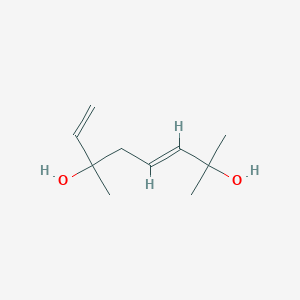![molecular formula C14H15NO3 B023542 [R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone CAS No. 188559-05-9](/img/structure/B23542.png)
[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of pleuromutilin involves several key steps, including the formation of the tricyclic core structure. The synthesis typically begins with the production of the precursor geranylgeranyl diphosphate (GGPP), followed by a series of cyclization reactions catalyzed by diterpene synthase enzymes . The process includes a cascade cyclization resulting in a decalin core, followed by proton and methyl shifts, and a base-catalyzed ring contraction to form the final tricyclic structure .
Industrial Production Methods: Industrial production of pleuromutilin is primarily achieved through fermentation processes using the fungus Clitopilus passeckerianus. The fermentation broth is then subjected to extraction and purification processes to isolate pleuromutilin . Advances in synthetic biology have also enabled the development of engineered microbial strains capable of producing pleuromutilin in higher yields .
Chemical Reactions Analysis
Types of Reactions: Pleuromutilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of pleuromutilin to produce its derivatives with enhanced antibacterial properties .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of pleuromutilin, each with varying degrees of antibacterial activity .
Scientific Research Applications
Mechanism of Action
Pleuromutilin exerts its antibacterial effects by binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This binding prevents the formation of peptide bonds, effectively halting the growth and replication of bacteria . The unique binding site of pleuromutilin ensures that it rarely exhibits cross-resistance with other antibiotics .
Comparison with Similar Compounds
Pleuromutilin is unique among antibiotics due to its tricyclic diterpene structure and its specific mechanism of action. Similar compounds include:
Lefamulin: A semisynthetic pleuromutilin derivative used to treat community-acquired bacterial pneumonia.
Retapamulin: A topical pleuromutilin derivative used to treat skin infections.
Tiamulin and Valnemulin: Veterinary antibiotics used to treat infections in livestock.
Compared to these derivatives, pleuromutilin itself serves as the parent compound from which these more specialized antibiotics are derived. Its unique structure and mechanism of action make it a valuable scaffold for the development of new antibacterial agents .
Properties
IUPAC Name |
(4R)-3-[(E)-pent-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXNQYVSNHXHJ-KBNZMGLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
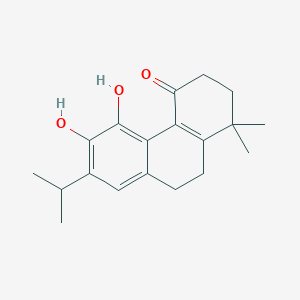




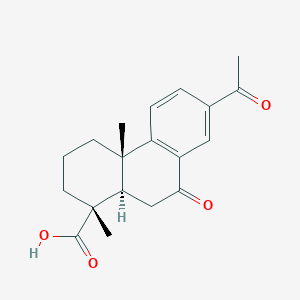
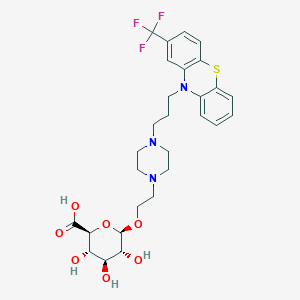
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)

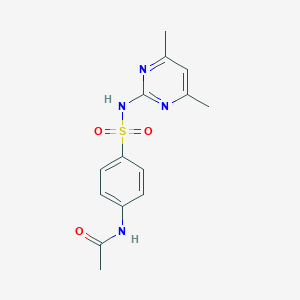

![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)

